molecular formula C10H14N2O2 B1430319 Methyl 3-amino-3-(pyridin-4-yl)butanoate CAS No. 1541050-78-5

Methyl 3-amino-3-(pyridin-4-yl)butanoate

Cat. No.: B1430319
CAS No.: 1541050-78-5
M. Wt: 194.23 g/mol
InChI Key: MCQWPQSPVCNQAJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-4-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of butanoic acid and contains both an amino group and a pyridine ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(pyridin-4-yl)butanoate typically involves the reaction of 3-aminobutanoic acid with pyridine-4-carboxaldehyde, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(pyridin-4-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(pyridin-3-yl)butanoate
  • Methyl 3-amino-3-(pyridin-2-yl)butanoate
  • Ethyl 3-amino-3-(pyridin-4-yl)butanoate

Uniqueness

Methyl 3-amino-3-(pyridin-4-yl)butanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 3-amino-3-pyridin-4-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWPQSPVCNQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-3-(pyridin-4-yl)butanoate
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